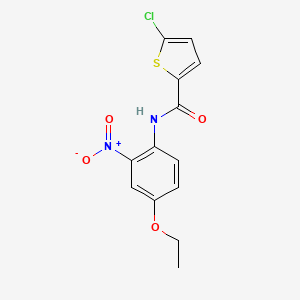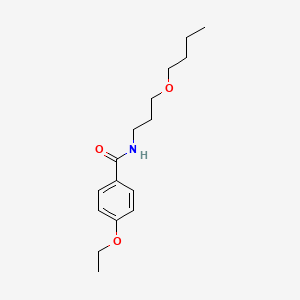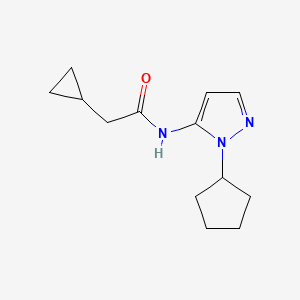
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide is a chemical compound that belongs to the class of thiophene carboxamide derivatives. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of a protein called polo-like kinase 1 (PLK1). PLK1 is a key regulator of the cell cycle and is overexpressed in many types of cancer. Inhibition of PLK1 activity by 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and anti-oxidant properties. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide in lab experiments is its potency and selectivity. This compound has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. It is also relatively selective, meaning that it does not affect normal cells as much as cancer cells. However, one of the main limitations of using this compound is its solubility. It is relatively insoluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide. One area of research is to further understand the mechanism of action of this compound. Studies are needed to determine the exact molecular targets of this compound and how it interacts with these targets. Another area of research is to optimize the synthesis method of this compound to improve its solubility and yield. Finally, studies are needed to determine the in vivo efficacy and safety of this compound in animal models of cancer and other diseases.
Synthesis Methods
The synthesis of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide involves the reaction of 4-ethoxy-2-nitroaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is further reacted with thionyl chloride and then with ammonium hydroxide to obtain the final product. The synthesis method is relatively simple and yields a high purity product.
Scientific Research Applications
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide has been extensively studied for its potential use in scientific research applications. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
5-chloro-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-2-20-8-3-4-9(10(7-8)16(18)19)15-13(17)11-5-6-12(14)21-11/h3-7H,2H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPCRZRAJAPIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)
![N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5111138.png)
![4,4,7-trimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5111150.png)
![diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate](/img/structure/B5111159.png)
![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5111170.png)

![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111199.png)
![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)
